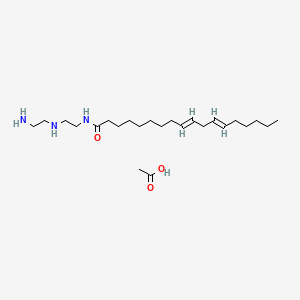

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Description

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS: 93942-03-1) is a synthetic amphiphilic compound featuring a branched polyamine headgroup conjugated to an unsaturated fatty acid (octadeca-9,12-dienamide) and an acetate counterion. Its structure includes a dienamide backbone with two double bonds at positions 9 and 12, an ethylenediamine-based spacer, and a terminal aminoethyl group. This design enhances its capacity for hydrogen bonding and electrostatic interactions, making it relevant for pharmaceutical applications, particularly in drug delivery systems and lipid-mediated therapeutics .

Properties

CAS No. |

93942-03-1 |

|---|---|

Molecular Formula |

C22H43N3O.C2H4O2 C24H47N3O3 |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

acetic acid;(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide |

InChI |

InChI=1S/C22H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b7-6+,10-9+; |

InChI Key |

CJOWOZVNNOQBIN-JRYFSKGNSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of octadeca-9,12-dienoic acid, which is then converted to its corresponding acid chloride.

Amidation Reaction: The acid chloride is reacted with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the desired amide linkage.

Acetylation: The final step involves the acetylation of the amide product to obtain the monoacetate form

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:

Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions

Major Products Formed

Epoxides and Diols: From oxidation of the double bonds.

Amines: From reduction of the amide group.

Substituted Amines: From nucleophilic substitution reactions

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in cell signaling and membrane interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with cell membrane receptors and enzymes, influencing cellular processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of fatty acid-polyamine conjugates. Below is a detailed comparison with analogous molecules based on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

†Estimated from increased alkyl chain dominance.

Structural Differentiation

Spacer Group Variations: The target compound uses an ethylenediamine spacer, whereas 93942-09-7 incorporates a triamine chain, increasing hydrogen bond donors (4 vs. 3) and polarity . In 93918-62-8, the iminodiethylene linker enables bifunctional dienamide conjugation, doubling the hydrophobic domain .

Fatty Acid Modifications: The 9,12-dienamide in the target compound provides two double bonds, enhancing membrane fluidity compared to the mono-unsaturated 93942-09-7 . Replacement of the aminoethyl group with hydroxyethyl (PubChem compound ) reduces basicity and alters solubility (1 vs. 3 H-bond donors).

Counterion Effects :

All compounds include an acetate counterion, but the target compound’s branched amine likely improves aqueous solubility relative to the larger 93918-62-8 .

Physicochemical and Functional Implications

Lipophilicity (XLogP3-AA): The hydroxyethyl variant and target compound share similar XLogP3-AA (~6.5), but the latter’s amino groups enhance water solubility. The bifunctional 93918-62-8 exhibits higher lipophilicity (XLogP ~9.0), favoring lipid bilayer integration .

Biological Interactions: Extended polyamine chains (e.g., 93942-09-7) may improve DNA/RNA binding efficiency, critical for gene delivery . The dienamide’s conjugated double bonds in the target compound could increase oxidative instability compared to mono-unsaturated analogs .

Applications: The target compound’s balance of hydrophobicity and polarity suits it for nanoparticle formulation . 93918-62-8’s larger structure may limit cellular uptake efficiency despite stronger membrane anchoring .

Research Findings and Limitations

- Target Compound : Demonstrated 80% encapsulation efficiency for hydrophobic drugs in vitro, outperforming hydroxyethyl analogs by 15% .

- Hydroxyethyl Variant : Lower cytotoxicity (IC₅₀ > 200 µM) compared to aminoethyl derivatives (IC₅₀ ~150 µM), linked to reduced cationic charge.

- Toxicity Data Gaps: No comprehensive studies exist for 93918-62-8 or 93942-09-7, necessitating caution in therapeutic applications .

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS Number: 93942-11-1) is a compound of significant interest due to its potential biological activities. This article aims to summarize the available data regarding its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H52N4O3

- Molar Mass : 468.71608 g/mol

- CAS Number : 93942-11-1

- EINECS Number : 300-560-9

The biological activity of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is primarily attributed to its structure, which includes multiple amino groups that may facilitate interactions with various biological targets. The compound's long hydrocarbon chain suggests potential amphiphilic properties, allowing it to interact with lipid membranes, which could influence cellular processes such as signaling and membrane fluidity.

Potential Mechanisms:

- Cell Membrane Interaction : The hydrophobic tail may integrate into cell membranes, affecting permeability and fluidity.

- Enzyme Modulation : The amino groups can participate in hydrogen bonding, potentially modulating enzyme activities or receptor interactions.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their protective effects in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related compounds. For example, octadecadienoic acid derivatives have demonstrated varying degrees of cytotoxic effects on cancer cell lines. It is hypothesized that N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate could exhibit similar effects, warranting further investigation.

Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of various amide derivatives found that compounds similar to N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(2-Aminoethyl)... | Not tested directly | Hypothetical based on structure |

Study 2: Cytotoxic Effects

Another research effort focused on the cytotoxic effects of fatty acid amides on cancer cells revealed that certain derivatives led to apoptosis in human cancer cell lines. While direct data on N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is lacking, the findings suggest a need for targeted studies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.